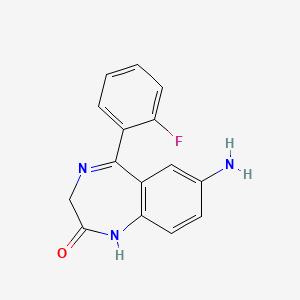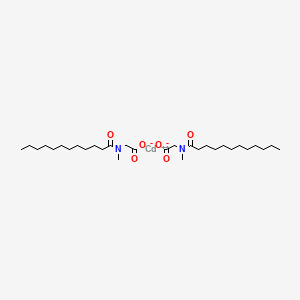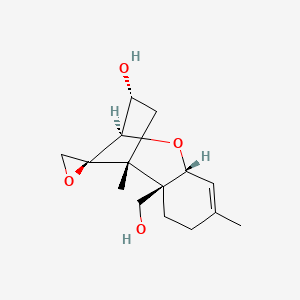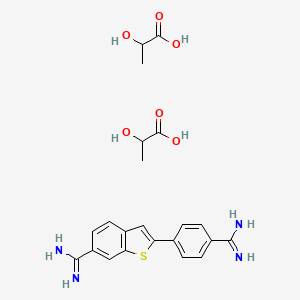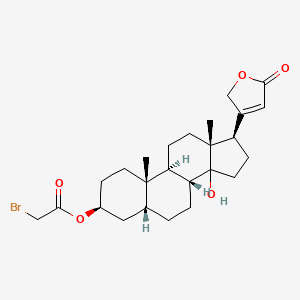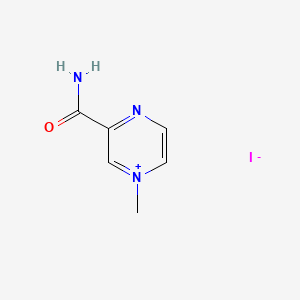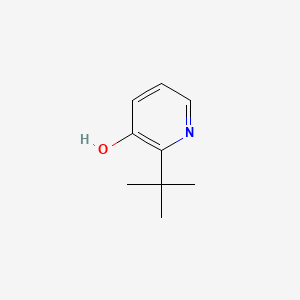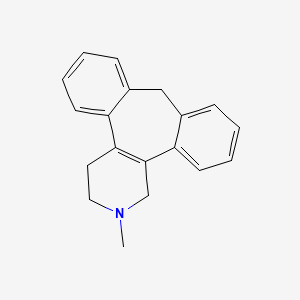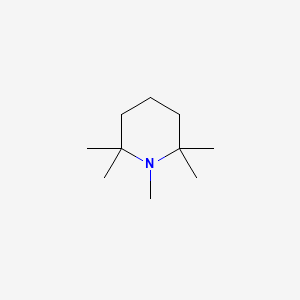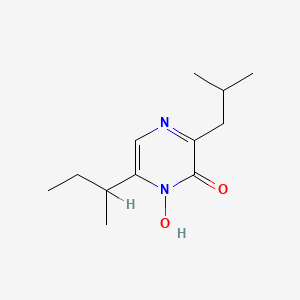
3,6,4'-Trihydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,4'-trihydroxyflavone is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 3, 6 and 4'.
Scientific Research Applications
Nutraceutical Potential and Metabolic Engineering in Cereal Grains
Tricin, a derivative of flavone tricetin and closely related to 3,6,4'-Trihydroxyflavone, is a natural constituent in cereal grain plants like barley and maize. Its presence in cereals implies widespread occurrence across monocot species and potential use as a nutraceutical. Research discusses the application of metabolic engineering to produce tricin-enriched cereal grain products for health benefits (Zhou et al., 2008).
Inhibition of Osteoclast Formation
3'4'7-Trihydroxyflavone, structurally related to 3,6,4'-Trihydroxyflavone, has demonstrated the ability to inhibit osteoclast formation, a vital process in bone metabolism. It suppresses the expression of nuclear factor of activated T cells c1 (NFATc1), a key factor in osteoclast differentiation, suggesting potential therapeutic applications in bone diseases (Kang et al., 2015).
Antiproliferative and Antiangiogenic Properties
Apigenin (4',5,7-trihydroxyflavone), a compound similar to 3,6,4'-Trihydroxyflavone, shows antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory activities. It’s found in several fruits, vegetables, and herbs, indicating its significance in dietary intake and potential therapeutic applications (Ghițu et al., 2019).
Relationship with Antioxidant and Anticancer Activity
Studies on trihydroxyflavone derivatives, including compounds structurally related to 3,6,4'-Trihydroxyflavone, have shown a correlation between antioxidant and anticancer activities. These findings suggest a promising avenue for further research into the therapeutic applications of these compounds in cancer treatment (Grigalius & Petrikaitė, 2017).
properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-7-10(17)5-6-12(11)20-15/h1-7,16-17,19H |
InChI Key |
QUPHEKFURGDWME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




